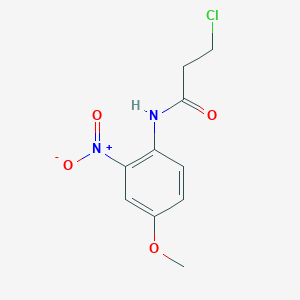![molecular formula C13H9NO2S B3006427 6-Methylthieno[2,3-b]quinoline-2-carboxylic acid CAS No. 333312-07-5](/img/structure/B3006427.png)
6-Methylthieno[2,3-b]quinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylthieno[2,3-b]quinoline-2-carboxylic acid is a compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential as pharmaceutical agents. The quinoline core is a common motif in medicinal chemistry, and modifications to this core, such as the introduction of a methyl group or the fusion with a thieno ring, can significantly alter the compound's properties and biological activities.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include cyclization and functional group transformations. For instance, the synthesis of methylenedioxy-bearing quinoline derivatives has been achieved through a one-pot reaction involving a Friedländer condensation reaction under ultrasound irradiation conditions . Similarly, the synthesis of thiazetoquinoline derivatives has been developed through a route that includes chlorination and intramolecular cyclization reactions . Although these methods do not directly describe the synthesis of 6-Methylthieno[2,3-b]quinoline-2-carboxylic acid, they provide insight into the types of reactions that could be employed in its synthesis.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a bicyclic system that includes a benzene ring fused to a pyridine ring. Substituents on this core, such as methyl groups or additional heterocyclic fusions, can influence the electronic distribution and steric hindrance, which in turn can affect the compound's reactivity and interaction with biological targets. The presence of a carboxylic acid group in the molecule suggests potential for further derivatization or participation in hydrogen bonding .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the core structure. The introduction of a methyl group at specific positions on the quinoline nucleus has been shown to enhance antibacterial activity, suggesting that such modifications can be strategically used to modulate biological properties . Additionally, the presence of a carboxylic acid group opens up possibilities for the formation of amides, esters, or other derivatives through condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of substituents can affect the compound's solubility, melting point, and stability. For example, the synthesis of triarylamines based on a quinoxaline core has shown that the nature of the peripheral amines can influence the optical absorption and emission spectra, as well as the electrochemical behavior and thermal stability of the compounds . These properties are crucial for the development of pharmaceutical agents, as they determine the compound's behavior in biological systems and its suitability for drug formulation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
6-Methylthieno[2,3-b]quinoline-2-carboxylic acid is involved in various chemical reactions and synthesis processes. For example, it is used in the synthesis of fused quinolines via intramolecular Friedel–Crafts acylation, demonstrating its utility in creating complex heterocyclic structures (Li et al., 2008). Additionally, this compound plays a role in the synthesis of novel heterocyclic systems such as thieno[2,3-b]quinolines and thieno[3,2-d][1,3]thiazoles (Datoussaid et al., 2012).
Photophysical Properties
Research also focuses on the photophysical properties of derivatives of 6-Methylthieno[2,3-b]quinoline-2-carboxylic acid. For instance, studies on azole-quinoline based fluorophores, which involve this compound, explore their photophysical behaviors in different solvents, contributing to our understanding of molecular fluorescence and emission properties (Padalkar & Sekar, 2014).
Antibacterial Applications
Some derivatives of 6-Methylthieno[2,3-b]quinoline-2-carboxylic acid exhibit antibacterial properties. A study on the synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters under microwave irradiation explored their antibacterial activity, suggesting potential applications in developing new antibacterial agents (Raghavendra et al., 2006).
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
It is known that quinoline, a similar compound, can form salts with acids and participate in both electrophilic and nucleophilic substitution reactions .
Pharmacokinetics
Its molecular weight is 24328 , which may influence its bioavailability. The logP value, a measure of lipophilicity, is 3.6945 , suggesting that the compound may have good membrane permeability.
Eigenschaften
IUPAC Name |
6-methylthieno[2,3-b]quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c1-7-2-3-10-8(4-7)5-9-6-11(13(15)16)17-12(9)14-10/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIWGCFOISZHHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(N=C2C=C1)SC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

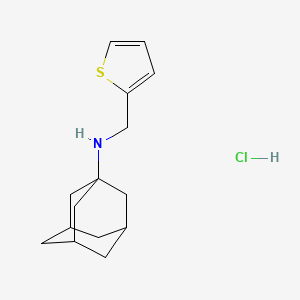
![3-[[1-(2-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B3006351.png)
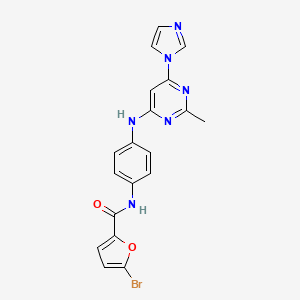
![2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate](/img/structure/B3006354.png)
![3-Chloro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B3006355.png)
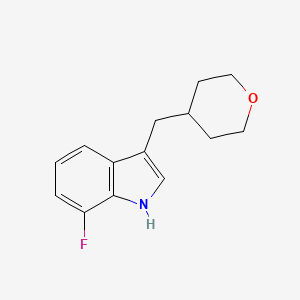
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B3006358.png)
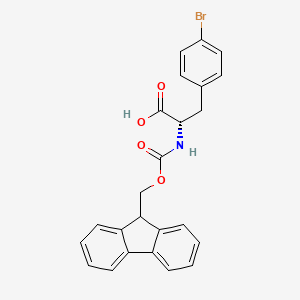
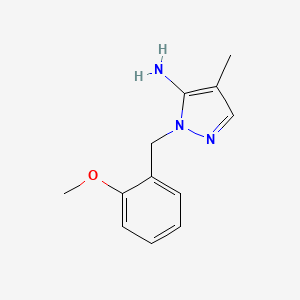
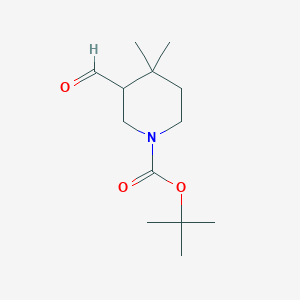
![(E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B3006364.png)
![N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide](/img/structure/B3006365.png)
![N-[(2-methoxyphenyl)methyl]-2-[[2-oxidanylidene-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]ethanamide](/img/structure/B3006366.png)
